molecular formula C12H17FN2O2S B3069877 1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine CAS No. 1000339-70-7

1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine

Cat. No.: B3069877
CAS No.: 1000339-70-7
M. Wt: 272.34 g/mol
InChI Key: QURSCNLXCVCJTM-UHFFFAOYSA-N
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Description

1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine is a piperazine derivative characterized by a 4-methyl-substituted piperazine core attached to a phenyl ring with a fluorine atom at the 4-position and a methylsulfonyl group at the 2-position.

Properties

IUPAC Name

1-(4-fluoro-2-methylsulfonylphenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S/c1-14-5-7-15(8-6-14)11-4-3-10(13)9-12(11)18(2,16)17/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURSCNLXCVCJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801202148
Record name 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-70-7
Record name 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-4-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine typically involves the following steps:

Chemical Reactions Analysis

1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are widely studied for their diverse biological activities. Below is a structural and functional comparison of 1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine with key analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituents/Modifications Biological Activity/Properties Key Findings Reference
This compound 4-Fluoro, 2-methylsulfonyl (phenyl direct) Theoretical target: Sigma receptors, MAOs Structural analog of high-affinity ligands; methylsulfonyl may enhance solubility/binding N/A
BD1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine) 3,4-Dichloro (via ethyl linker) Sigma-1 receptor ligand Ki = 8.9 nM (guinea pig hepatic sigma-1)
1-(2-Chlorobenzyl)-4-methylpiperazine (Compound 17) 2-Chloro (benzyl linker) CYP2A13 inhibitor Synthesized for lung chemoprevention; chlorine enhances selectivity
1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine 4-Fluoro-3-methylsulfonyl Structural data only Molecular weight: 352.4 g/mol; ChemSpider ID: 918861
Compound 2b (4-methylpiperazine benzylidene derivative) 4-Methylpiperazine (benzylidene substructure) MAO-A inhibitor IC50 = 0.12 µM; elongated substituents reduce activity

Key Observations

Substituent Effects on Activity :

  • Electron-Withdrawing Groups : The methylsulfonyl group in the target compound may mimic the sulfonyl moieties in sigma-1 ligands (e.g., BD1063) or MAO inhibitors (e.g., Compound 2b), enhancing receptor interactions .
  • Halogen Positioning : Chlorine or fluorine at specific positions (e.g., 2-chlorobenzyl in Compound 17) improves target selectivity, as seen in CYP2A13 inhibition .

Linker Influence :

  • Direct attachment of the phenyl ring (target compound) versus ethyl/benzyl linkers (BD1063, Compound 17) affects steric accessibility and pharmacokinetics. Ethyl linkers in BD1063 may facilitate deeper receptor pocket penetration .

Enzyme Inhibition :

  • The 4-methylpiperazine moiety is critical for MAO-A inhibition (Compound 2b), but bulky substituents (e.g., 4-phenylpiperazine in analogs) reduce activity, suggesting steric constraints in enzyme binding .

Metabolic Stability :

  • Fluorine substitution (common in the target compound and BD1063 analogs) is associated with improved metabolic resistance, a desirable trait in drug design .

Biological Activity

1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Chemical Formula : C12H16FNO2S
  • CAS Number : 1000339-70-7
  • Molecular Weight : 273.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic processes, potentially impacting pathways related to inflammation and cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria, indicating its potential use in treating infections.

Biological Activity Data

Activity TypeObserved EffectReference
AntimicrobialEffective against Staphylococcus aureus (MIC 15.625–62.5 μM)
Inhibition of EnzymesInhibits squalene synthase (IC50 = 15 nM)
Antitumor EffectsShows promise in reducing tumor growth in xenograft models

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) ranging from 15.625 μM to 62.5 μM. This suggests a bactericidal mechanism that may involve disruption of bacterial protein synthesis pathways.

Case Study 2: Inhibition of Tumor Growth

In another investigation, the compound was tested in combination with other agents for its antitumor effects on malignant pleural mesothelioma (MPM). The combination therapy showed enhanced inhibition of tumor growth in mouse xenograft models compared to monotherapies, indicating a synergistic effect that warrants further exploration for clinical applications .

Research Findings

Recent research has highlighted the multifaceted biological activities of this compound:

  • Antitumor Mechanism : The compound's ability to inhibit key signaling pathways involved in tumorigenesis has been documented, particularly its effect on the mitogen-activated protein kinase (MAPK) pathway.
  • Inflammation Modulation : Studies indicate that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Q & A

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYield (%)Reference
1-(4-Bromo-2-nitrophenyl)-4-methylpiperazinePd/C, H₂ (2.7 atm), ethanol, 25°C75–80
Tert-butyl protected derivativesDCM, DIEA, benzoyl chloride, 0°C → rt50–60

Q. Table 2. NMR Chemical Shifts for Key Protons

Proton Groupδ (ppm)MultiplicityReference
Aromatic (4-fluoro)7.32–7.60Multiplet
Piperazine-CH₃2.47Singlet
Methylsulfonyl3.22Triplet

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine
Reactant of Route 2
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1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine

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